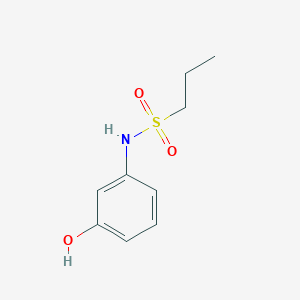
N-(3-hidroxifenil)propan-1-sulfonamida
Descripción general
Descripción
N-(3-hydroxyphenyl)propane-1-sulfonamide is a chemical compound with the molecular formula C9H13NO3S. It is characterized by the presence of a sulfonamide group attached to a propane chain, which is further connected to a hydroxyphenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
N-(3-hydroxyphenyl)propane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the manufacture of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyphenyl)propane-1-sulfonamide typically involves the reaction of 3-hydroxybenzene with propane-1-sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-hydroxybenzene+propane-1-sulfonyl chloride→N-(3-hydroxyphenyl)propane-1-sulfonamide
Industrial Production Methods
In an industrial setting, the production of N-(3-hydroxyphenyl)propane-1-sulfonamide involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The process includes steps such as purification through recrystallization and drying to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-hydroxyphenyl)propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Mecanismo De Acción
The mechanism of action of N-(3-hydroxyphenyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving enzyme inhibition and protein binding.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-hydroxyphenyl)propane-1-sulfonamide
- N-(2-hydroxyphenyl)propane-1-sulfonamide
- N-(3-methoxyphenyl)propane-1-sulfonamide
Uniqueness
N-(3-hydroxyphenyl)propane-1-sulfonamide is unique due to the position of the hydroxy group on the phenyl ring, which influences its reactivity and interaction with biological targets. This positional difference can lead to variations in its chemical and biological properties compared to its isomers and analogs.
Propiedades
IUPAC Name |
N-(3-hydroxyphenyl)propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-2-6-14(12,13)10-8-4-3-5-9(11)7-8/h3-5,7,10-11H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWXZUGNWJJKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


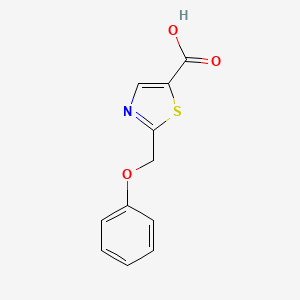
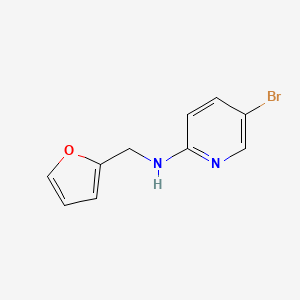
![2-[methyl(propan-2-yl)amino]benzaldehyde](/img/structure/B1414746.png)
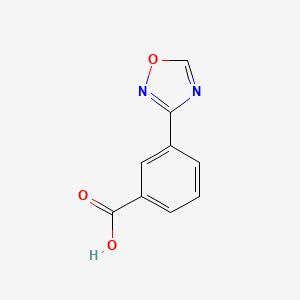
![2-Methyl-2-[(2-methylpropyl)amino]propanenitrile](/img/structure/B1414748.png)
![3-Chloro-4-[(dimethylamino)methyl]aniline](/img/structure/B1414749.png)
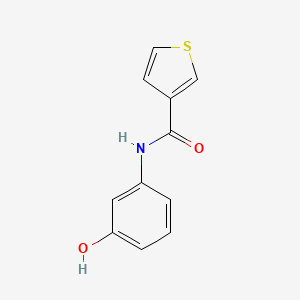
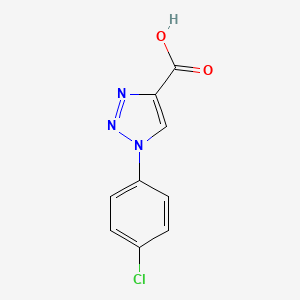
![4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid](/img/structure/B1414752.png)
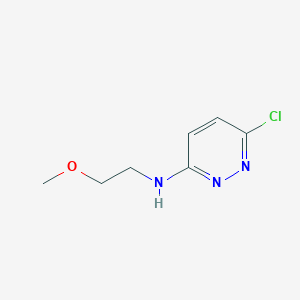

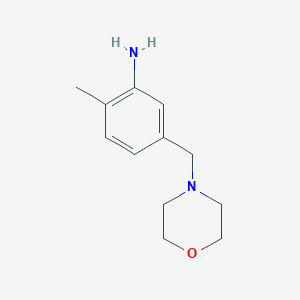
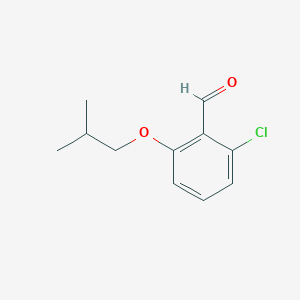
![N-[(dimethyl-1,2-oxazol-4-yl)methyl]cyclopropanamine](/img/structure/B1414764.png)
